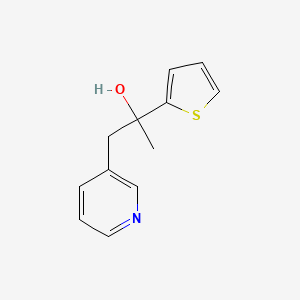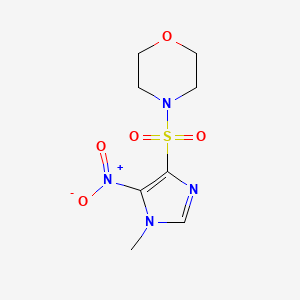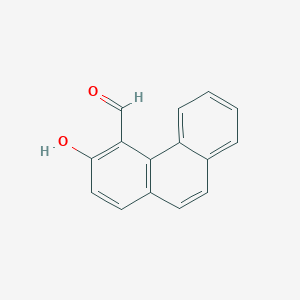
3-Hydroxyphenanthrene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyphenanthrene-4-carbaldehyde is an organic compound belonging to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the fourth position of the phenanthrene ring system. It is a derivative of phenanthrene and is known for its applications in organic synthesis and material chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenanthrene-4-carbaldehyde typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various organic reactions . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective introduction of the hydroxyl and aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation of phenanthrene derivatives from coal tar, followed by regioselective functionalization. The process requires precise control of reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyphenanthrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include phenanthrene derivatives with various functional groups, such as ketones, alcohols, and substituted phenanthrenes .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyphenanthrene-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxyphenanthrene-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyphenanthrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxyphenanthrene: Has the hydroxyl group at a different position, leading to different reactivity and applications.
Phenanthrene-4-carbaldehyde:
Uniqueness: 3-Hydroxyphenanthrene-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows for a wide range of chemical transformations and interactions, making it valuable in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
10386-43-3 |
|---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-hydroxyphenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-14(17)8-7-11-6-5-10-3-1-2-4-12(10)15(11)13/h1-9,17H |
InChI-Schlüssel |
COINHGUECMIFMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



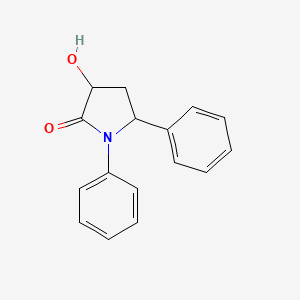


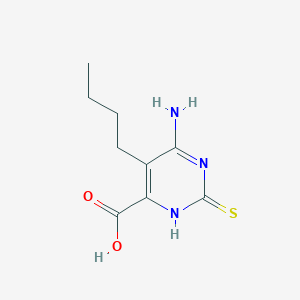

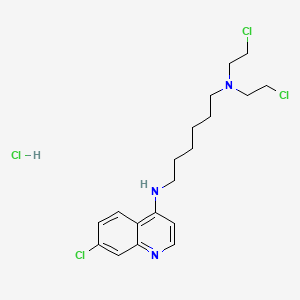
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
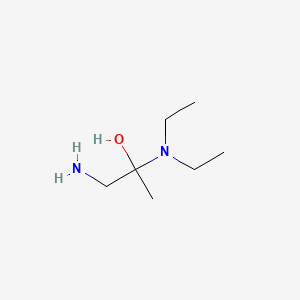
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

